N-[2-(2-bromo-4-chloro-6-cyanoanilino)ethyl]acetamide
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Overview
Description
N-[2-(2-bromo-4-chloro-6-cyanoanilino)ethyl]acetamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and cyano groups attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromo-4-chloro-6-cyanoanilino)ethyl]acetamide typically involves the reaction of 2-bromo-4-chloro-6-cyanoaniline with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromo-4-chloro-6-cyanoanilino)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the compound can undergo oxidation to form different functional groups.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions include substituted anilines, amines, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2-bromo-4-chloro-6-cyanoanilino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-bromo-4-chloro-6-cyanoanilino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano group allows it to form strong interactions with nucleophilic sites, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloro-4-nitroaniline: Similar structure but with a nitro group instead of a cyano group.
2-Bromo-4-chloro-6-methylaniline: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
N-[2-(2-bromo-4-chloro-6-cyanoanilino)ethyl]acetamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-bromo-4-chloro-6-cyanoanilino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c1-7(17)15-2-3-16-11-8(6-14)4-9(13)5-10(11)12/h4-5,16H,2-3H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSGMQWECLJHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=C(C=C(C=C1Br)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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